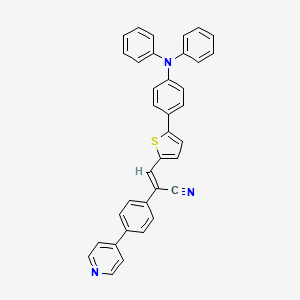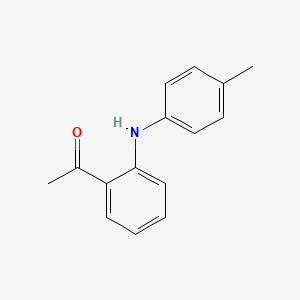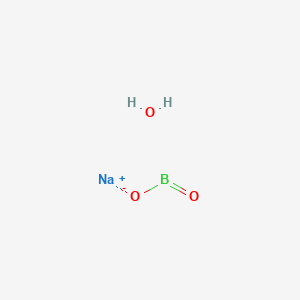
Sodium;oxido(oxo)borane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;oxido(oxo)borane;hydrate, also known as sodium perborate monohydrate, is a chemical compound with the molecular formula BH₂NaO₄. It is commonly used in various industrial and household applications due to its oxidizing properties. This compound is often found in detergents, bleaching agents, and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;oxido(oxo)borane;hydrate can be synthesized through the reaction of boric acid with sodium hydroxide and hydrogen peroxide. The reaction typically occurs in an aqueous medium at controlled temperatures to ensure the formation of the desired hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of boric acid and sodium hydroxide to a reactor containing hydrogen peroxide. The reaction mixture is then cooled and crystallized to obtain the hydrate form. The crystals are filtered, washed, and dried to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium;oxido(oxo)borane;hydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the presence of acids or bases.
Reduction: It can be reduced to sodium metaborate under specific conditions.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common reagents include acids like sulfuric acid or bases like sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic and inorganic compounds can react with this compound under controlled conditions.
Major Products Formed:
Oxidation: Produces oxygen and water.
Reduction: Forms sodium metaborate.
Substitution: Results in the formation of various borate esters and other derivatives.
Scientific Research Applications
Sodium;oxido(oxo)borane;hydrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Investigated for its potential use in antimicrobial formulations.
Industry: Utilized in the production of detergents, bleaching agents, and disinfectants.
Mechanism of Action
The mechanism of action of sodium;oxido(oxo)borane;hydrate involves the release of active oxygen species upon dissolution in water. These oxygen species can oxidize various organic and inorganic compounds, leading to their breakdown or transformation. The compound targets molecular pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
Sodium percarbonate: Another oxidizing agent used in detergents and bleaching agents.
Sodium borate:
Sodium metaborate: A related compound used in various industrial applications.
Uniqueness: Sodium;oxido(oxo)borane;hydrate is unique due to its ability to release active oxygen species in a controlled manner, making it highly effective as an oxidizing agent. Its hydrate form also provides stability and ease of handling compared to other similar compounds .
Properties
IUPAC Name |
sodium;oxido(oxo)borane;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na.H2O/c2-1-3;;/h;;1H2/q-1;+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAQHLFAIDLZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
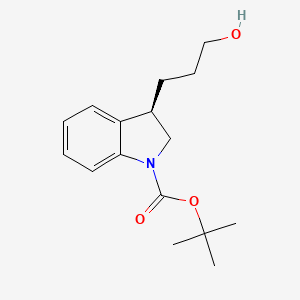
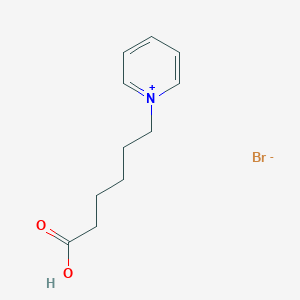
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
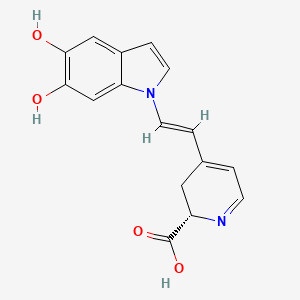
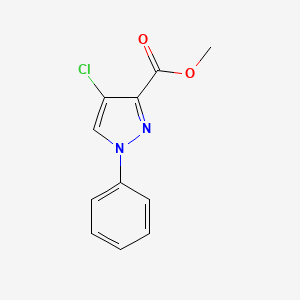
![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)
![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
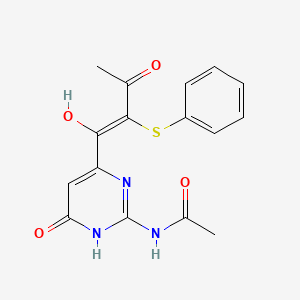
![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)
